

Advanced Characterization Guide: UV-Vis Spectra of Brominated Aminopyrazoles

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Compound of Interest

Compound Name: 3,4-Dibromo-1H-pyrazol-5-amine

Cat. No.: B7944779

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Executive Summary

Brominated aminopyrazoles (BAPs) are critical intermediates in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and viral capsid inhibitors (e.g., Lenacapavir). While unsubstituted pyrazoles exhibit absorption primarily in the far-UV (<210 nm), the introduction of amino and bromo auxochromes induces significant bathochromic (red) shifts.

This guide delineates the spectral differences between BAPs and their non-halogenated analogs, providing a validated experimental protocol for accurate extinction coefficient determination.

Technical Background: Electronic Origins of Spectral Shifts

The UV-Vis absorption of aminopyrazoles is governed by

and

transitions.^[1]

- The Pyrazole Core: Unsubstituted pyrazole absorbs at

nm.^[1] This high-energy transition is often obscured by solvent cutoffs in standard organic solvents.^[1]

- Amino Group (-NH₂): Acts as a strong auxochrome.[1] The lone pair on the nitrogen interacts with the pyrazole π-system, raising the energy of the HOMO and lowering the energy of the transition, resulting in a red shift to longer wavelengths (e.g., 280 nm to 300 nm).
- Bromine Substituent (-Br):
 - Inductive Effect (-I): Withdraws electron density, stabilizing the ground state.[1]
 - Mesomeric Effect (+M): Dominant in UV-Vis.[1] The large, polarizable lone pairs of bromine donate into the aromatic ring, extending the conjugation length. This results in a further bathochromic shift (10–20 nm) and a hyperchromic effect (increased molar absorptivity, e.g., 10,000 L·mol⁻¹·cm⁻¹ to 20,000 L·mol⁻¹·cm⁻¹) compared to the non-brominated analog.[1]

Comparative Analysis: Spectral Performance

The following table summarizes the spectral shifts observed when modifying the pyrazole core. Note that values are solvent-dependent (solvatochromism).[1]

Table 1: Comparative UV-Vis Absorption Data (Ethanol/Methanol)

Compound Class	Structure	(nm)	(L mol ⁻¹ cm ⁻¹)	Spectral Features
Unsubstituted Pyrazole		203–210	~5,400	Single sharp band; often overlaps with solvent cutoff.
3-Aminopyrazole		223–230	~8,000–10,000	Broadening of band due to amino auxochrome; sensitive to pH.
4-Bromo-3-aminopyrazole		240–255	>12,000	Distinct bathochromic shift; higher intensity due to Br polarizability. [1]
Phenyl-Substituted BAPs		280–320	>20,000	Conjugation with phenyl ring pushes absorption into near-UV/visible. [1]

Critical Insight: The shift from ~223 nm (amino) to ~245 nm (bromo-amino) is a reliable quality attribute for monitoring the bromination reaction completion.[1] If the peak at 223 nm persists, the reaction is incomplete.[1]

Experimental Protocol: Determination of Molar Extinction Coefficient

This protocol is designed to minimize errors from aggregation and solvatochromism, common issues with aminopyrazoles.[\[1\]](#)

Reagents & Equipment

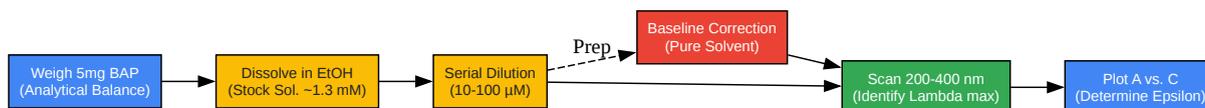
- Analyte: 4-Bromo-1H-pyrazol-3-amine (>98% purity).
- Solvent: HPLC-grade Ethanol (EtOH) or Methanol (MeOH).[\[1\]](#) Avoid Acetone/Benzene due to UV cutoff interference.
- Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[\[1\]](#)
- Cuvettes: Quartz (1 cm path length).

Step-by-Step Workflow

- Stock Solution Preparation:
 - Weigh exactly 5.0 mg of BAP.[\[1\]](#)
 - Dissolve in 25.0 mL of EtOH (Concentration).
 - Note: If solubility is poor, pre-dissolve in 100 L DMSO, then dilute with EtOH.[\[1\]](#)
- Serial Dilution:
 - Prepare 5 dilutions ranging from to .
 - Ensure all solutions are optically clear (no turbidity).[\[1\]](#)

- Baseline Correction:
 - Run a blank scan with pure solvent.[1]
- Measurement:
 - Scan each dilution from 200 to 400 nm.[1]
 - Record Absorbance () at (approx. 245 nm).[1]
- Calculation:
 - Plot (y-axis) vs. Concentration (, x-axis).[1]
 - Calculate slope to determine (Beer-Lambert Law:).[1]

Visualized Workflow (Graphviz)



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Caption: Workflow for accurate determination of molar extinction coefficient () for brominated aminopyrazoles.

Validation & Troubleshooting

pH Sensitivity (The "Invisible" Trap)

Aminopyrazoles are amphoteric.[1]

- Acidic pH: Protonation of the amino group () removes the transition.[1] The spectrum will blue-shift (hypsochromic) back toward the unsubstituted pyrazole (nm) and lose intensity.[1]
- Correction: Always measure in neutral solvent. If using aqueous buffers, maintain pH > 7.0 to ensure the free base form.[1]

Solvent Cutoff Interference

- Problem: Using solvents like Acetone (cutoff ~330 nm) or Toluene (cutoff ~285 nm).
- Result: The BAP peak at ~245 nm will be completely masked.[1]
- Solution: Strictly use Ethanol (cutoff 205 nm), Methanol (205 nm), or Water (190 nm).[1]

References

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